molecular formula C12H16BrNO2 B14776615 N-(5-bromo-2-methoxyphenyl)pivalamide

N-(5-bromo-2-methoxyphenyl)pivalamide

Cat. No.: B14776615
M. Wt: 286.16 g/mol
InChI Key: MSWIAUGYLVSUSW-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)pivalamide is an organic compound with the molecular formula C12H16BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and a pivalamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxyphenyl)pivalamide typically involves the reaction of 5-bromo-2-methoxyaniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-bromo-2-methoxyaniline+pivaloyl chlorideThis compound+HCl\text{5-bromo-2-methoxyaniline} + \text{pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-bromo-2-methoxyaniline+pivaloyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include aldehydes or acids.

    Coupling: Biaryl compounds are formed.

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)pivalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)pivalamide depends on its specific application. In general, it can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxyphenyl)acetamide
  • N-(5-bromo-2-methoxyphenyl)benzamide
  • N-(5-bromo-2-methoxyphenyl)propionamide

Uniqueness

N-(5-bromo-2-methoxyphenyl)pivalamide is unique due to the presence of the pivalamide group, which imparts steric hindrance and influences its reactivity and interactions. This makes it distinct from other similar compounds that may have different acyl groups.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

N-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15)

InChI Key

MSWIAUGYLVSUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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